molecular formula C16H14N4O2S B11968292 4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11968292
M. Wt: 326.4 g/mol
InChI Key: IGUDDBQOLSJVMA-LICLKQGHSA-N
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Description

4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors. For instance, the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization can yield the triazole ring.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions. This involves reacting the triazole intermediate with phenoxymethyl halides under basic conditions.

    Formation of the Iminomethyl Group: The iminomethyl group is introduced by the condensation of the triazole derivative with an aldehyde or ketone in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

In biological research, the compound has shown potential as an antimicrobial agent. Its triazole ring is known for its activity against various bacterial and fungal strains.

Medicine

Medicinally, the compound is being investigated for its anticancer properties. The triazole moiety is a common feature in many drugs due to its ability to interact with biological targets.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with biological macromolecules. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The phenolic hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol
  • 4-(((3-Mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

The uniqueness of 4-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol lies in its phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c21-13-8-6-12(7-9-13)10-17-20-15(18-19-16(20)23)11-22-14-4-2-1-3-5-14/h1-10,21H,11H2,(H,19,23)/b17-10+

InChI Key

IGUDDBQOLSJVMA-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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